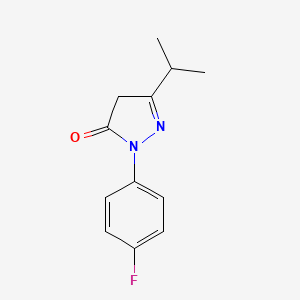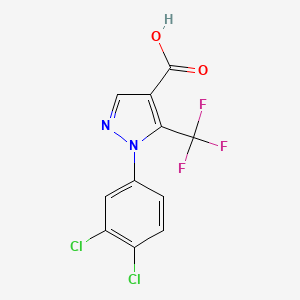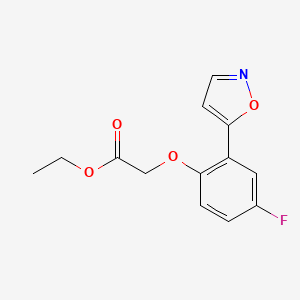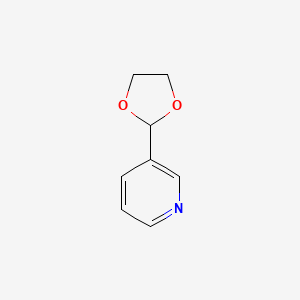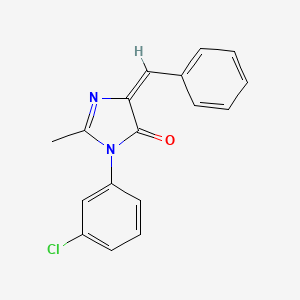
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one (CMPI) is an organic compound belonging to the group of imidazolin-5-ones. It is a white, crystalline solid with a molecular weight of 248.68 g/mol. CMPI is widely used as a building block in organic synthesis and has been studied for its potential applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block in organic synthesis to prepare a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to prepare novel heterocyclic compounds and as a catalyst in the synthesis of polymers. Additionally, this compound has been studied for its potential applications in biochemistry and physiology.
Wirkmechanismus
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been found to act as an inhibitor of the enzyme squalene epoxidase, which is involved in the biosynthesis of cholesterol. Specifically, this compound binds to the active site of the enzyme and inhibits its activity, thus blocking the production of cholesterol.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties. In animal studies, this compound has been found to reduce levels of triglycerides and LDL cholesterol, while increasing levels of HDL cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research purposes. Additionally, this compound is chemically stable and can be stored for extended periods of time without significant degradation. However, this compound can be toxic in high doses and should be handled with care. Additionally, this compound is not water soluble and therefore may not be suitable for experiments involving water-soluble compounds.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one. These include further exploration of its potential applications in pharmaceuticals and agrochemicals, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research into this compound’s mechanism of action and its biochemical and physiological effects could lead to the development of more effective drugs and therapies. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production.
Synthesemethoden
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one can be synthesized in a two-step process. The first step involves the reaction of 3-chloropropiophenone with 2-amino-4-methylpyridine in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, to form the intermediate 3-chloro-2-methyl-4-phenylmethylene-2-imidazolin-5-one. The second step involves the reaction of this intermediate with an alkyl halide, such as ethyl bromide, to form this compound.
Eigenschaften
IUPAC Name |
(5E)-5-benzylidene-3-(3-chlorophenyl)-2-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-19-16(10-13-6-3-2-4-7-13)17(21)20(12)15-9-5-8-14(18)11-15/h2-11H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYONWCSVWRLRW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B6353493.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)

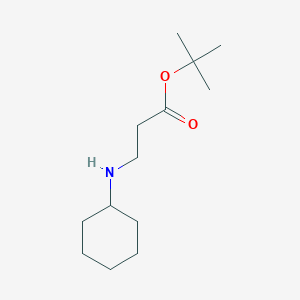
![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)
